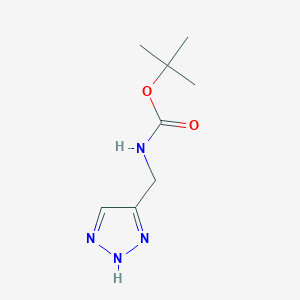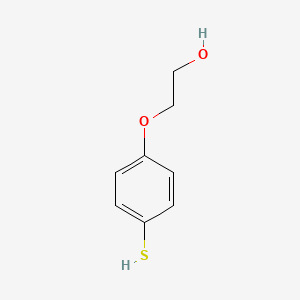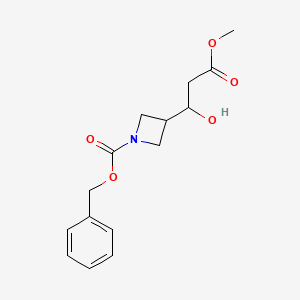
1-Methoxy-3,5-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,5-diiodobenzene can be synthesized through several methods. One common approach involves the iodination of anisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms into the benzene ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity for the 3,5-diiodo product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1-Methoxy-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the iodine atoms.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation can produce anisaldehyde or anisic acid.
科学的研究の応用
1-Methoxy-3,5-diiodobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of iodinated pharmaceuticals.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 1-methoxy-3,5-diiodobenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
- 1-Methoxy-2,4-diiodobenzene
- 1-Methoxy-3,4-diiodobenzene
- 1-Methoxy-2,5-diiodobenzene
Comparison: 1-Methoxy-3,5-diiodobenzene is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interactions compared to other diiodoanisoles. The 3,5-substitution pattern may offer distinct steric and electronic effects, making it suitable for specific applications where other isomers may not be as effective.
特性
分子式 |
C7H6I2O |
|---|---|
分子量 |
359.93 g/mol |
IUPAC名 |
1,3-diiodo-5-methoxybenzene |
InChI |
InChI=1S/C7H6I2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
InChIキー |
XHRFDEOAZQGXMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


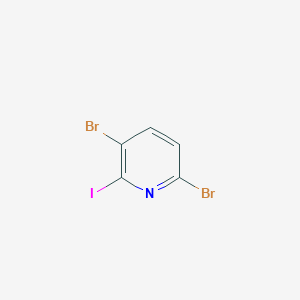
![2-benzo[1,3]dioxol-5-yl-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide](/img/structure/B13964432.png)
![1,3-Dioxolo[4,5-B]pyridine-6-thiol](/img/structure/B13964433.png)
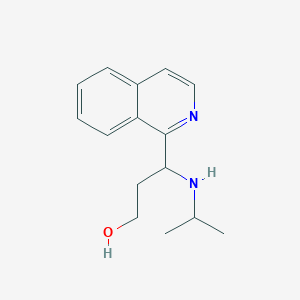
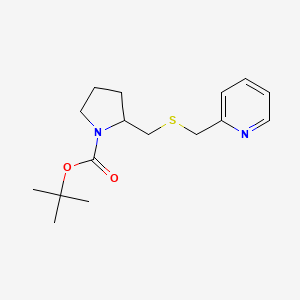
![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)
![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
